N-(3-(Trimethoxysilyl)propyl)butylamine chemical structure and properties
N-(3-(Trimethoxysilyl)propyl)butylamine chemical structure and properties
An In-depth Technical Guide to N-(3-(Trimethoxysilyl)propyl)butylamine: Structure, Properties, and Applications
Introduction
N-(3-(Trimethoxysilyl)propyl)butylamine is a bifunctional organosilane that holds a significant position in the field of materials science.[1] Also known by synonyms such as N-[3-(trimethoxysilyl)propyl]-1-butanamine and [3-(Butylamino)propyl]trimethoxysilane, this compound is recognized for its ability to act as a molecular bridge between inorganic and organic materials.[2] Its unique structure, featuring a hydrolyzable trimethoxysilyl group and a reactive secondary amine, allows it to chemically bond to a wide array of substrates and polymers. This dual reactivity makes it an invaluable coupling agent, adhesion promoter, and surface modifier in numerous industrial applications, including composites, adhesives, sealants, and coatings.[1][3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and key applications for researchers and industry professionals.
Chemical Structure and Core Identifiers
The chemical structure of N-(3-(Trimethoxysilyl)propyl)butylamine is central to its functionality. It consists of a butylamine group linked via a propyl chain to a silicon atom, which is in turn bonded to three methoxy groups.
Chemical Structure: CH3(CH2)3NH(CH2)3Si(OCH3)3
| Identifier | Value |
| CAS Number | 31024-56-3[6][7] |
| Molecular Formula | C10H25NO3Si[6][7] |
| Molecular Weight | 235.4 g/mol [6][7] |
| IUPAC Name | N-[3-(trimethoxysilyl)propyl]-1-butanamine |
| InChI | 1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3[6] |
| InChI Key | XCOASYLMDUQBHW-UHFFFAOYSA-N[6] |
Physicochemical Properties
N-(3-(Trimethoxysilyl)propyl)butylamine is typically supplied as a colorless to slightly yellowish liquid with a characteristic amine-like odor.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Purity | >97% | [6] |
| Boiling Point | 102 °C at 3.5 mmHg | [8] |
| Flash Point | 101 °C | [8] |
| Melting Point | < -38 °C | [9] |
| Solubility | Soluble in alcohols, aliphatic, and aromatic hydrocarbons | [1] |
| Storage | Store in a cool, dark place (<15°C) under an inert atmosphere; moisture sensitive | [6] |
Chemical Reactivity and Mechanism of Action
The utility of N-(3-(Trimethoxysilyl)propyl)butylamine stems from its dual chemical nature. The trimethoxysilyl end of the molecule reacts with inorganic materials, while the butylamine group interacts with organic polymers.
1. Hydrolysis and Condensation of the Trimethoxysilyl Group
In the presence of water, the trimethoxysilyl groups undergo hydrolysis to form reactive silanol groups (Si-OH). This reaction is a critical first step in the sol-gel process.[10][11][12] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[13] Alternatively, they can self-condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si) on the surface. This process effectively grafts the molecule onto the inorganic surface.
2. Reactivity of the Butylamine Group
The secondary amine group at the other end of the molecule provides a reactive site for interaction with a variety of organic polymer systems. This amino group can form covalent bonds or strong intermolecular interactions (e.g., hydrogen bonding) with resins such as epoxies, polyurethanes, phenolics, and polyamides.[13][14] This interaction ensures strong adhesion between the polymer matrix and the silane-modified inorganic surface.
The diagram below illustrates the mechanism by which N-(3-(Trimethoxysilyl)propyl)butylamine functions as a coupling agent between an inorganic substrate and an organic polymer matrix.
Caption: Mechanism of action for N-(3-(Trimethoxysilyl)propyl)butylamine as a coupling agent.
Synthesis Overview
A common industrial synthesis route for N-(3-(Trimethoxysilyl)propyl)butylamine involves the reaction of N-butylamine with 3-chloropropyltrimethoxysilane.[15] The process generally includes heating the reactants, often with an excess of N-butylamine to act as both a reactant and an acid scavenger for the hydrogen chloride byproduct. The reaction is typically followed by filtration to remove the N-butylamine hydrochloride salt and vacuum distillation to purify the final product.[15] A Chinese patent describes a method with a product yield of over 88% and purity exceeding 99%.[15]
Key Applications
The unique properties of N-(3-(Trimethoxysilyl)propyl)butylamine make it a versatile component in a wide range of applications.
-
Adhesion Promoter and Coupling Agent : Its primary function is to improve the bond between organic polymers and inorganic substrates. It is widely used in the manufacturing of glass fiber and mineral-filled composites to enhance mechanical properties like tensile strength and impact resistance.[1][3][13][16]
-
Surface Modifier : It is used to alter the surface characteristics of materials. For instance, it can impart a hydrophobic (water-repellent) nature to surfaces or introduce reactive amine groups for further functionalization.[1][3][5][17]
-
Resin Additive : When added to phenolic, furan, and melamine resins used in foundry applications, it improves the strength and moisture resistance of the final products.[1][3][16]
-
Sealants and Adhesives : As a primer or additive, it enhances the adhesion and durability of sealants and adhesives on glass, metal, and ceramic surfaces.[3][4]
-
Paints and Coatings : In coatings, it improves adhesion to the substrate and can provide additional benefits like increased water repellency and stain resistance.[3][5]
-
Polyurethane End-capper : It can be used as an end-capper for polyurethanes, modifying the polymer's properties and improving its adhesion capabilities.[1][3][16]
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a standard methodology for functionalizing a glass surface with N-(3-(Trimethoxysilyl)propyl)butylamine to create a reactive amine-terminated surface.
Materials:
-
Glass slides or substrates
-
N-(3-(Trimethoxysilyl)propyl)butylamine
-
Toluene or anhydrous ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (for pH adjustment, optional)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the glass slides by sonicating them in a sequence of Alconox (or similar detergent), deionized water, and finally ethanol for 15 minutes each. b. Dry the slides under a stream of nitrogen gas. c. To maximize surface hydroxyl groups, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse extensively with deionized water and dry again with nitrogen.
-
Silane Solution Preparation: a. In a fume hood, prepare a 1-5% (v/v) solution of N-(3-(Trimethoxysilyl)propyl)butylamine in anhydrous toluene or ethanol. b. For hydrolysis, add a small amount of deionized water (e.g., 5% of the silane volume) to the solution. Some protocols suggest slightly acidifying the water with HCl to a pH of 4-5 to catalyze hydrolysis.[12] c. Stir the solution for 10-15 minutes to allow for the hydrolysis of the methoxy groups to silanol groups.
-
Surface Functionalization (Deposition): a. Immerse the cleaned and dried glass substrates into the prepared silane solution. b. Allow the reaction to proceed for 1-2 hours at room temperature. Alternatively, the process can be expedited by heating at a moderate temperature (e.g., 60°C) for 30-60 minutes.
-
Rinsing and Curing: a. Remove the substrates from the silane solution. b. Rinse them thoroughly with fresh solvent (toluene or ethanol) to remove any physisorbed silane molecules. c. Dry the slides under a stream of nitrogen. d. To complete the condensation and form stable covalent bonds, cure the slides in an oven at 110-120°C for 30-60 minutes.
-
Final rinse and Storage: a. After curing, allow the slides to cool. b. Perform a final rinse with the solvent and dry with nitrogen. c. The functionalized slides are now ready for use and should be stored in a desiccator to prevent moisture contamination.
Caption: Experimental workflow for the surface modification of glass using N-(3-(Trimethoxysilyl)propyl)butylamine.
Safety Information
N-(3-(Trimethoxysilyl)propyl)butylamine is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements : H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation. H318 - Causes serious eye damage.[6][9][18][19]
-
Signal Word : Danger[6]
-
Pictograms : GHS05 (Corrosion)[6]
-
Precautionary Statements :
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9][18]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
-
P310: Immediately call a POISON CENTER or doctor/physician.[6][9]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[9][18] It should be used in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
References
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N-(3-(Trimethoxysilyl)propyl)butylamine Cas 31024-56-3. (n.d.). Co-Formula. Retrieved January 4, 2026, from [Link]
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N-(3-(Trimethoxysilyl)propyl)butylamine CAS NO 31024-56-3. (n.d.). Hubei Jusheng Technology Co.,Ltd. Retrieved January 4, 2026, from [Link]
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N-(3-(Trimethoxysilyl)propyl)butylamine Cas 31024-56-3 SDS. (n.d.). Co-Formula. Retrieved January 4, 2026, from [Link]
- Preparation method of N-[3-(trimethoxysilyl) propyl] N-butylamine. (2018). Google Patents.
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Silane Coupling Agent | N-(n-butyl)-3-aminopropyltrimethoxysilane | CAS 31024-56-3. (n.d.). Power Chemical Corporation. Retrieved January 4, 2026, from [Link]
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Silane Coupling Agent N- (3-(Trimethoxysilyl)propyl) Butylamine (CAS No. 31024-56-3), Silane 1189. (n.d.). GOUV.NE. Retrieved January 4, 2026, from [Link]
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CAS:31024-56-3 N-(3-(Trimethoxysilyl)propyl)butylamine manufacturer. (2024). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 4, 2026, from [Link]
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1-Butanamine, N-(3-(trimethoxysilyl)propyl)-. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Manufacturer of N-(n-Butyl)-3-aminopropyltrimethoxysilane: A Versatile Silane for Surface Modification. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 4, 2026, from [Link]
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Al-Halhouli, A., et al. (2023). A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. Scientific Reports, 13(1), 18141. Retrieved January 4, 2026, from [Link]
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Kaszynski, P., & Michl, J. (1988). [1.1.1]Propellane: A new C5H6 isomer. Synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 53(19), 4593-4597. Retrieved January 4, 2026, from [Link]
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tert-BUTYLAMINE. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]
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Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022). MDPI. Retrieved January 4, 2026, from [Link]
- A method for recovering tri-n-butylamine in high boiler hydrolysis wastewater, a by-product in the production of dichlorodimethylsilane monomer. (2020). Google Patents.
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